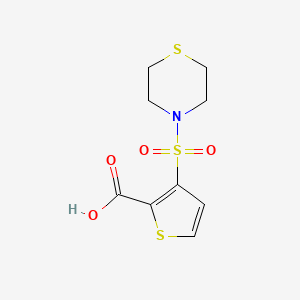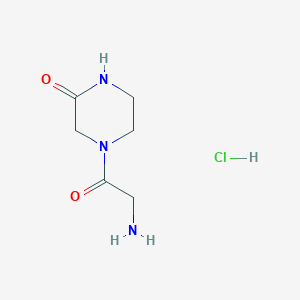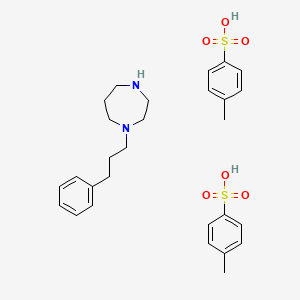
3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid
Descripción general
Descripción
“3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid” is an organic compound . It belongs to the class of organic compounds known as sulfanilides . Thiophene-2-carboxylic acid is one of two mono carboxylic acids of thiophene .
Molecular Structure Analysis
The molecular structure of “this compound” includes a five-membered thiophene ring and a thiomorpholine ring . It contains a total of 29 bonds, including 18 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, and 1 six-membered ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Polymer-Supported Synthesis of Morpholine Derivatives : A study by Králová et al. (2017) discusses the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives, relevant for synthesizing compounds related to 3-(Thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid. The study focuses on the stereoselective formation of these compounds and their stereochemical configurations (Králová et al., 2017).
Regiospecific Arylation of Thiophenes : Bheeter et al. (2013) presented a method for the direct arylation of thiophenes, a procedure that could be applied to the synthesis of compounds like this compound. The study focused on the coupling of thiophene-2-carboxylates with aryl/heteroaryl bromides (Bheeter et al., 2013).
Biological and Medicinal Applications
Synthesis and Biological Activity of Triazolyl-Thiomorpholine Derivatives : Sreerama et al. (2020) explored the synthesis of 1,2,3-triazole derivatives with potential antibacterial activity and free radical scavenging ability. This research could be relevant to understanding the biological activities of compounds structurally related to this compound (Sreerama et al., 2020).
Antimicrobial Activity of Thiourea and Thiazine Derivatives : El-Gaby et al. (2002) investigated the antimicrobial activity of various sulfonamido moieties, including those derived from thiophene-3-carboxylic acid. This study provides insight into the potential antimicrobial applications of this compound derivatives (El-Gaby et al., 2002).
Antischistosomal Activity of Thiophene-Modified Derivatives : A study by Ventura et al. (2021) on biaryl alkyl carboxylic acid derivatives, including thiophene-modified compounds, reveals their potential for antischistosomal activity. This suggests possible biomedical applications for this compound in treating neglected tropical diseases (Ventura et al., 2021).
Advanced Material and Catalysis
Catalytic and Material Synthesis Applications : The research by Nakano et al. (2008) on the perarylation of thiophene carboxylic acids, which could include this compound, indicates potential applications in material synthesis and catalysis (Nakano et al., 2008).
Luminescent Sensing and Proton Conductivity : Zhou et al. (2016) explored the use of sulfonate-carboxylate ligands in lanthanide-organic frameworks, demonstrating applications in gas sorption, proton conductivity, and luminescent sensing. This research could be extended to the synthesis and application of this compound in similar frameworks (Zhou et al., 2016).
Propiedades
IUPAC Name |
3-thiomorpholin-4-ylsulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S3/c11-9(12)8-7(1-4-16-8)17(13,14)10-2-5-15-6-3-10/h1,4H,2-3,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQDQISFSRNYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=C(SC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094283-18-7 | |
| Record name | 3-(thiomorpholine-4-sulfonyl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1373412.png)
![4-{2-[2-Bromo-4-(sec-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1373414.png)


![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)
![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)
![1-[(Tert-butoxy)carbonyl]-2-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid](/img/structure/B1373420.png)


